2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide
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Overview
Description
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-(3-CHLORO-4-METHOXYPHENYL)ACETAMIDE is a complex organic compound that features a combination of oxadiazole and benzodiazole rings
Preparation Methods
The synthesis of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-(3-CHLORO-4-METHOXYPHENYL)ACETAMIDE typically involves multi-step reactions. One common synthetic route includes the reaction of 4-amino-1,2,5-oxadiazole with 1,3-benzodiazole under controlled conditions to form the core structure. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific solvents and catalysts .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide in the presence of sulfuric acid.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution can introduce various functional groups .
Scientific Research Applications
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-(3-CHLORO-4-METHOXYPHENYL)ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The oxadiazole and benzodiazole rings can interact with enzymes and receptors, modulating their activity. These interactions can affect various biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other oxadiazole and benzodiazole derivatives, such as:
- 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
- 3-amino-4-azido-1,2,5-oxadiazole
- 3-nitro-5-amino-1,2,4-oxadiazole
Compared to these compounds, 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-(3-CHLORO-4-METHOXYPHENYL)ACETAMIDE is unique due to its combination of functional groups, which provides a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C18H15ClN6O3 |
---|---|
Molecular Weight |
398.8 g/mol |
IUPAC Name |
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C18H15ClN6O3/c1-27-14-7-6-10(8-11(14)19)21-15(26)9-25-13-5-3-2-4-12(13)22-18(25)16-17(20)24-28-23-16/h2-8H,9H2,1H3,(H2,20,24)(H,21,26) |
InChI Key |
JNYFYRLBJURWIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N)Cl |
Origin of Product |
United States |
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